N-[2-(2,5-dimethylphenoxy)ethyl]acetamide
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Overview
Description
N-[2-(2,5-dimethylphenoxy)ethyl]acetamide is an organic compound with the molecular formula C12H17NO2 It is characterized by the presence of a phenoxy group substituted with two methyl groups at the 2 and 5 positions, an ethyl chain, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,5-dimethylphenoxy)ethyl]acetamide typically involves the reaction of 2,5-dimethylphenol with ethyl bromoacetate to form 2-(2,5-dimethylphenoxy)ethyl acetate. This intermediate is then reacted with ammonia or an amine to yield the final product, this compound. The reaction conditions usually involve the use of a solvent such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,5-dimethylphenoxy)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones.
Reduction: The acetamide group can be reduced to form amines.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted phenoxy derivatives depending on the electrophile used.
Scientific Research Applications
N-[2-(2,5-dimethylphenoxy)ethyl]acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(2,5-dimethylphenoxy)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The phenoxy group can interact with enzymes or receptors, potentially inhibiting their activity. The acetamide group may also play a role in modulating the compound’s biological activity by affecting its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(2,5-dimethylphenoxy)ethyl]acetamide
- N-[2-(2,5-dimethylphenoxy)ethyl]propionamide
- N-[2-(2,5-dimethylphenoxy)ethyl]butyramide
Uniqueness
This compound is unique due to its specific substitution pattern on the phenoxy group and the presence of an acetamide group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H17NO2 |
---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
N-[2-(2,5-dimethylphenoxy)ethyl]acetamide |
InChI |
InChI=1S/C12H17NO2/c1-9-4-5-10(2)12(8-9)15-7-6-13-11(3)14/h4-5,8H,6-7H2,1-3H3,(H,13,14) |
InChI Key |
AYAKTKJZEOSJHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCNC(=O)C |
Origin of Product |
United States |
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